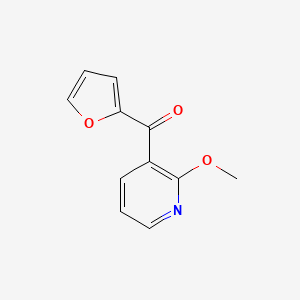

3-(2-Furoyl)-2-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

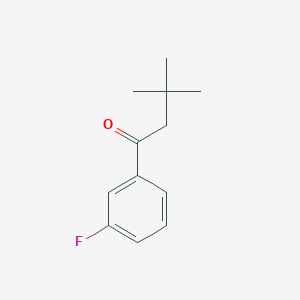

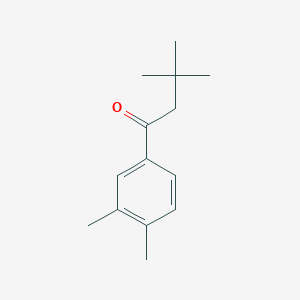

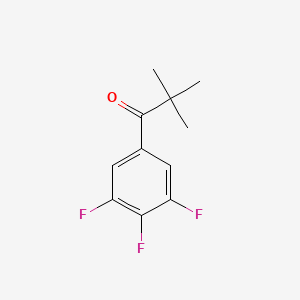

The compound “3-(2-Furoyl)-2-methoxypyridine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furoyl group (a furan ring attached to a carbonyl group), and a methoxy group (a methyl group bound to an oxygen atom) .

Synthesis Analysis

While specific synthesis methods for “3-(2-Furoyl)-2-methoxypyridine” are not available, similar compounds are often synthesized through reactions involving substituted benzoyl isocyanates and furoyl hydrazine .Molecular Structure Analysis

The molecular structure of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis

The compound “3-(2-Furoyl)-2-methoxypyridine” may participate in various chemical reactions. For instance, similar compounds like 3-(2-Furoyl)quinoline-2-carboxaldehyde react with primary amines to form fluorescent products .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using a combination of experimental techniques and computational methods .Scientific Research Applications

Detection of Primary Amines

This compound is used as a derivatization reagent for the ultrasensitive detection of primary amines. It’s particularly well-suited for peptides, amino acids, aminated sugars, and other amine-containing molecules .

Capillary Electrophoresis with Laser-Induced Fluorescence

It is used in capillary electrophoresis with laser-induced fluorescence for detecting amine-containing molecules due to its ability to form highly fluorescent conjugates upon reaction with amines .

Fluorogenic Reagent for Liquid Chromatography

The compound serves as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection, providing sensitive analytical capabilities .

Dye Applications

It has applications in the field of dyes, ranging from textile dyeing to food pigments and dye-sensitized solar cells .

BioReagent for Fluorescence Studies

As a BioReagent suitable for fluorescence, it finds use in various fluorescence-based studies and assays in biological research .

Medicinal Research

Furan derivatives, which include this compound, have been noted for their medicinal significance. Although specific applications are not detailed in the search results, such compounds are often explored for their therapeutic potential .

Thermo Fisher Scientific - ATTO-TAG™ FQ Derivatization Reagent Fisher Scientific - Invitrogen ATTO-TAG FQ Derivatization Reagent MedChemExpress - Dye Applications MilliporeSigma - BioReagent Academia.edu - Application in Liquid Chromatography ResearchGate - Medicinal significance of furan derivatives

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-(2-Furoyl)-2-methoxypyridine is primary amines . This compound is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules .

Mode of Action

This reaction is facilitated by cyanide, typically provided via KCN or NaCN salts .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Furoyl)-2-methoxypyridine are those involving primary amines. The compound reacts with primary amines to form fluorescent products, which can be detected by capillary electrophoresis with laser-induced fluorescence (LIF)

Result of Action

The result of the action of 3-(2-Furoyl)-2-methoxypyridine is the formation of highly fluorescent conjugates when it reacts with primary amines . This allows for the ultrasensitive detection of primary amines, making it useful in the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules for detection .

Action Environment

It is known that the compound is nonfluorescent in the unreacted state and reacts specifically with amines to form highly fluorescent conjugates . This suggests that the presence and concentration of amines in the environment could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

furan-2-yl-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBLJIMBHUNLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642174 |

Source

|

| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furoyl)-2-methoxypyridine | |

CAS RN |

898786-29-3 |

Source

|

| Record name | 2-Furanyl(2-methoxy-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.